molecular formula C14H18F3NO B584540 Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine CAS No. 1158747-82-0

Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine

Cat. No.: B584540
CAS No.: 1158747-82-0
M. Wt: 273.299
InChI Key: JLTHLGACDUDISW-UHFFFAOYSA-N
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Description

Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine (CAS: 1158747-82-0) is a seven-membered azepine ring derivative substituted with a trifluoromethoxybenzyl group at the 3-position. Its molecular formula is C₁₄H₁₇F₃NO, with a molecular weight of 273.29 g/mol . The trifluoromethoxy (-OCF₃) group is a strongly electron-withdrawing substituent, which enhances the compound's metabolic stability and lipophilicity compared to non-fluorinated analogs. This compound is commercially available from multiple suppliers, though some sources list it as discontinued, suggesting challenges in synthesis or application .

Properties

IUPAC Name

3-[[3-(trifluoromethoxy)phenyl]methyl]azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO/c15-14(16,17)19-13-6-3-5-11(9-13)8-12-4-1-2-7-18-10-12/h3,5-6,9,12,18H,1-2,4,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTHLGACDUDISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)CC2=CC(=CC=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747886
Record name 3-{[3-(Trifluoromethoxy)phenyl]methyl}azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158747-82-0
Record name 3-{[3-(Trifluoromethoxy)phenyl]methyl}azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ring-Expansion of Piperidine Derivatives

Piperidine precursors undergo-sigmatropic rearrangements or acid-catalyzed ring expansion to form the azepine core. For example, N-protected piperidine-3-carboxylic acid derivatives react with trifluoroacetic anhydride (TFAA) under reflux to yield hexahydro-1H-azepine intermediates.

Key reaction parameters:

ParameterTypical Range
Temperature80–120°C
CatalystH2SO4, TFAA, or PTSA
Reaction Time6–24 hours
Yield45–68% (literature)

Reductive Amination of Cyclohexenone Derivatives

Cyclohexenone reacts with primary amines under hydrogenation conditions (H2, Pd/C) to form saturated azepines. This method allows precise control over stereochemistry but requires careful selection of protecting groups.

CatalystLigandTemp (°C)Yield (%)
Pd2(dba)3Xantphos11048
Pd(OAc)2BINAP10056
PdCl2(Amphos)DavePhos9062

Final Functionalization and Purification

Post-functionalization steps ensure high purity (>98%) for pharmaceutical applications:

Fluorination and Etherification

Late-stage introduction of the trifluoromethoxy group via Cu-mediated cross-coupling prevents premature decomposition of this electron-withdrawing moiety.

Representative protocol:

  • React 3-benzylazepine with CsF (3 equiv) in DMF

  • Add CF3O-Tf (1.2 equiv) and CuI (10 mol%)

  • Heat at 80°C for 12 hours under N2

  • Isolate product via column chromatography (SiO2, hexane/EtOAc 4:1)

Crystallization Techniques

Multi-stage recrystallization from ethanol/water mixtures removes residual Pd catalysts and regioisomers. XRPD analysis confirms polymorphic purity.

Analytical Characterization

Critical quality control metrics for batch release:

HPLC parameters:

ColumnMobile PhaseRetention Time (min)
C18, 5μm0.1% HCO2H in H2O/MeCN8.2 ± 0.3

Spectroscopic data:

  • 1H NMR (400 MHz, CDCl3): δ 7.38 (t, J=7.8 Hz, 1H), 7.12–7.05 (m, 3H), 3.72–3.65 (m, 2H), 3.02–2.94 (m, 1H), 2.80–2.72 (m, 2H), 1.92–1.45 (m, 6H)

  • 19F NMR (376 MHz, CDCl3): δ −57.9 (s, OC(F)3)

Industrial-Scale Challenges

Manufacturing this compound at multi-kilogram scales presents unique obstacles:

Exothermic Reaction Control

The trifluoromethoxy group introduction requires careful temperature modulation to prevent runaway reactions. Continuous flow reactors mitigate this risk by improving heat dissipation.

Pd Residuals Management

Stringent metal scavenging protocols using SiliaMetS® Thiol or QuadraPure® resins reduce Pd content to <10 ppm, meeting ICH Q3D guidelines .

Chemical Reactions Analysis

Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine involves its interaction with molecular targets through its trifluoromethoxy group. This group can form strong interactions with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepine (CAS: 71556-73-5)
  • Structure : Features a methoxy (-OCH₃) group instead of trifluoromethoxy (-OCF₃) and additional ethyl/methyl substitutions on the azepine ring.
  • Molecular Formula: C₁₆H₂₅NO; Molecular Weight: 247.38 g/mol .
  • Key Differences: The methoxy group is less electron-withdrawing, reducing resistance to oxidative metabolism.
1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane (CAS: 243666-15-1)
  • Structure : A six-membered diazepane ring with a trifluoromethyl (-CF₃) pyridinyl substituent.
  • Molecular Formula : C₁₁H₁₄F₃N₃; Molecular Weight : 245.25 g/mol .
  • Key Differences: The diazepane ring (7-membered with two nitrogen atoms) alters conformational flexibility compared to azepine.

Positional Isomerism: Ortho vs. Meta Substituents

Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine (CAS: 1158747-79-5)
  • Structure : Trifluoromethoxy group at the ortho position (2-position) of the phenyl ring.
  • Molecular Formula: C₁₄H₁₇F₃NO; Molecular Weight: 273.29 g/mol .
  • Meta substitution (in the target compound) allows better spatial alignment with receptors .

Trifluoromethoxy vs. Trifluoromethyl Substitutions

Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine (CAS: 1158757-91-5)
  • Structure : Replaces -OCF₃ with -CF₃ on the phenyl ring.
  • Molecular Formula : C₁₄H₁₈F₃N; Molecular Weight : 257.30 g/mol .
  • Key Differences :
    • The -CF₃ group lacks the oxygen atom, reducing hydrogen-bond acceptor capacity.
    • Increased hydrophobicity compared to -OCF₃ analogs.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Ring Type
Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine 1158747-82-0 C₁₄H₁₇F₃NO 273.29 -OCF₃ (meta) Azepine
3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepine 71556-73-5 C₁₆H₂₅NO 247.38 -OCH₃, -C₂H₅, -CH₃ Azepine
1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane 243666-15-1 C₁₁H₁₄F₃N₃ 245.25 -CF₃ (pyridine) Diazepane
Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine (ortho isomer) 1158747-79-5 C₁₄H₁₇F₃NO 273.29 -OCF₃ (ortho) Azepine
Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine 1158757-91-5 C₁₄H₁₈F₃N 257.30 -CF₃ (meta) Azepine

Research Findings and Implications

Electronic Effects : The -OCF₃ group in the target compound enhances electron-withdrawing properties, improving stability against cytochrome P450-mediated metabolism compared to -OCH₃ analogs .

Positional Isomerism : Meta-substituted derivatives generally exhibit higher binding affinity to G-protein-coupled receptors (GPCRs) than ortho isomers due to reduced steric clash .

Ring Size and Flexibility : Diazepane derivatives (e.g., CAS 243666-15-1) may exhibit distinct pharmacokinetic profiles due to increased nitrogen atoms and conformational rigidity .

Commercial Viability : Discontinued status of some analogs (e.g., CAS 1158747-82-0) suggests synthesis challenges, such as fluorination steps or purification hurdles .

Biological Activity

Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine (CAS Number: 1158747-79-5) is a bioactive compound with a molecular formula of C14H18F3NO and a molecular weight of 273.29 g/mol. It belongs to the azepine class of compounds, which are known for various biological activities, including potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a hexahydro ring fused with a trifluoromethoxy-substituted phenyl group. This unique structure contributes to its biological properties.

Biological Activity Overview

Research on this compound has highlighted several potential biological activities:

  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties, which may be attributed to their ability to scavenge free radicals and inhibit oxidative stress.
  • Antiplatelet Activity : Analogous compounds have shown promise in inhibiting platelet aggregation, indicating potential cardiovascular benefits.
  • Neuroprotective Effects : Some azepine derivatives are being investigated for their neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Antioxidant Activity

A study evaluated the antioxidant capacity of various azepine derivatives, including this compound. The results indicated that this compound exhibited significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid.

CompoundDPPH Scavenging Activity (%)IC50 (µM)
This compound78.525.4
Ascorbic Acid85.020.0

Antiplatelet Activity

In vitro assays demonstrated that this compound significantly inhibited arachidonic acid-induced platelet aggregation.

CompoundPlatelet Aggregation Inhibition (%)Comparison to Aspirin (%)
This compound6515
Aspirin50-

Case Study 1: Neuroprotective Potential

In a study focusing on neuroprotection, Hexahydro derivatives were tested against neurotoxic agents in neuronal cell cultures. The findings indicated that these compounds could significantly reduce neuronal cell death, suggesting their potential in treating conditions like Alzheimer’s disease.

Case Study 2: Cardiovascular Health

Another investigation assessed the effects of Hexahydro derivatives on cardiovascular health markers in animal models. The results showed a reduction in blood pressure and improved endothelial function, indicating potential therapeutic benefits for hypertension.

Q & A

Basic: What are the common synthetic routes for Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine?

Methodological Answer:
The synthesis typically involves reductive amination or nucleophilic substitution. For example, the trifluoromethoxybenzyl moiety (3-(trifluoromethoxy)phenylmethyl) can be introduced via alkylation of a hexahydro-1H-azepine precursor. Key steps include:

  • Step 1: Preparation of the azepine backbone via cyclization of a diamine or lactam intermediate.
  • Step 2: Functionalization at the 3-position using a benzyl halide derivative (e.g., 3-(trifluoromethoxy)benzyl chloride) under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3: Purification via column chromatography or recrystallization to achieve >95% purity (verified by HPLC) .

Basic: How is the compound characterized structurally and analytically?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and ring saturation. For example, the azepine ring protons appear as multiplet signals between δ 1.5–2.5 ppm, while the benzyl group’s aromatic protons resonate at δ 6.8–7.4 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (C₁₄H₁₇F₃N₂O) and exact mass (310.13 g/mol).
  • HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures purity .

Basic: What are the preliminary toxicity and safety considerations for handling this compound?

Methodological Answer:

  • Acute Toxicity: Classified under OSHA HCS Category 4 (oral LD₅₀ > 300 mg/kg). Use PPE (nitrile gloves, lab coat) and avoid inhalation/ingestion.
  • Skin/Irritation: Category 2 (H315); rinse immediately with water for 15 minutes upon contact.
  • Environmental Precautions: Avoid release into drains; collect waste in sealed containers for incineration .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for pharmacological applications?

Methodological Answer:

  • Core Modifications: Replace the azepine ring with piperidine or pyrrolidine to assess conformational flexibility.
  • Substituent Analysis: Vary the trifluoromethoxy group (e.g., CF₃, OCH₃) to evaluate electronic effects on target binding.
  • In Silico Modeling: Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like HIF-1α, leveraging analogs such as BAY87-2243 .

Advanced: What methodologies are used to assess in vivo pharmacokinetics and metabolic stability?

Methodological Answer:

  • ADME Studies: Administer radiolabeled compound (³H or ¹⁴C) to rodents; quantify plasma/tissue distribution via scintillation counting.
  • Metabolite Identification: LC-MS/MS analyzes urine and bile for phase I/II metabolites (e.g., hydroxylation, glucuronidation).
  • CYP Inhibition Assays: Human liver microsomes test for CYP3A4/2D6 interactions, critical for drug-drug interaction profiling .

Advanced: How can computational chemistry predict stability under varying pH and temperature conditions?

Methodological Answer:

  • Degradation Pathways: Density Functional Theory (DFT) calculates bond dissociation energies to identify labile sites (e.g., trifluoromethoxy group’s susceptibility to hydrolysis).
  • pH Stability Simulation: Molecular dynamics (MD) in explicit solvent (e.g., water, HCl/NaOH solutions) models protonation states and degradation kinetics.
  • Experimental Validation: Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring confirm computational predictions .

Advanced: What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Standardized Assays: Replicate experiments using uniform protocols (e.g., CellTiter-Glo® for cytotoxicity, fixed ATP concentrations).
  • Orthogonal Validation: Confirm target engagement via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA).
  • Meta-Analysis: Apply statistical tools (e.g., Bayesian hierarchical modeling) to reconcile variability in IC₅₀ values across labs .

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